molecular formula C11H21NO B13189177 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol

Cat. No.: B13189177
M. Wt: 183.29 g/mol
InChI Key: JNTKFFWJGIUHGR-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol is a complex organic compound with a unique structure that includes a cyclopropyl group, an aminomethyl group, and a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol typically involves multiple steps. One common method includes the reaction of cyclopropylamine with a suitable cyclohexanone derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function and activity. The cyclopropyl group may also play a role in stabilizing the compound’s structure and enhancing its reactivity .

Comparison with Similar Compounds

Uniqueness: 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol

InChI

InChI=1S/C11H21NO/c1-9-3-2-4-11(13,7-9)10(8-12)5-6-10/h9,13H,2-8,12H2,1H3

InChI Key

JNTKFFWJGIUHGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C2(CC2)CN)O

Origin of Product

United States

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